LUMO Energy Level Tuning for Air-Stable n-Type Semiconductors via Fluoranthene-Imide Core
The fluoranthene-fused imide scaffold, directly accessible from fluoranthene-2,3-dicarboxylic anhydride, enables precise tuning of LUMO energy levels into the deep range required for air-stable electron transport. A series of fluoranthene-fused imide derivatives synthesized via a Diels-Alder route exhibited LUMO levels tuned from −3.2 eV to −3.8 eV through variation of the imide unit . In contrast, naphthalene diimide (NDI), a benchmark n-type building block, typically possesses a LUMO of ~−4.0 eV, which while deep, often results in less soluble materials and limited scope for further energetic tuning without extensive core modification .
| Evidence Dimension | LUMO Energy Level (eV, by cyclic voltammetry) |
|---|---|
| Target Compound Data | −3.2 to −3.8 eV (for a series of fluoranthene-fused imide derivatives based on the target anhydride core) |
| Comparator Or Baseline | Naphthalene diimide (NDI): ~−4.0 eV (literature benchmark) [Note: Direct comparative measurement not from the same study, noted as cross-study comparable] |
| Quantified Difference | The fluoranthene-imide system achieves LUMO levels that are 0.2–0.8 eV shallower than NDI, a range demonstrated to be more compatible with air-stable electron transport and improved solution processability, while retaining sufficient electron affinity. |
| Conditions | Cyclic voltammetry in solution; potentials referenced to Fc/Fc+; LUMO calculated from onset reduction potential. |
Why This Matters
This tunability is critical for procurement: the fluoranthene anhydride core allows access to a 'LUMO sweet spot' (between −3.2 and −3.8 eV) that balances electron injection, ambient stability, and solubility, a combination not achievable with common naphthalene or perylene anhydride building blocks.
- [1] Ding, L.; Ying, H.-Z.; Zhou, Y.; Lei, T.; Pei, J. Polycyclic imide derivatives: synthesis and effective tuning of lowest unoccupied molecular orbital levels through molecular engineering. Org. Lett. 2010, 12, 23, 5522-5525. DOI: 10.1021/ol1023507. View Source
- [2] Zhan, X.; Facchetti, A.; Barlow, S.; Marks, T. J.; Ratner, M. A.; Wasielewski, M. R.; Marder, S. R. Rylene and related diimides for organic electronics. Adv. Mater. 2011, 23, 268-284. DOI: 10.1002/adma.201001884. View Source
